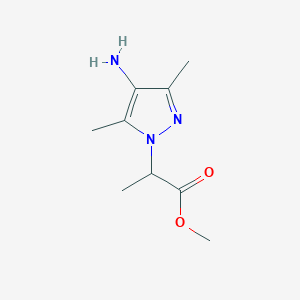

methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,10H2,1-4H3 |

InChI Key |

GEKJOTHUBJQXPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)OC)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves:

- Construction of the substituted pyrazole ring, often via condensation of β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives.

- Introduction of the amino group at the 4-position of the pyrazole ring.

- Esterification or direct use of methyl propanoate derivatives to attach the methyl 2-propanoate moiety at the N-1 position of the pyrazole.

This approach is supported by literature on related pyrazole derivatives and their esters, where hydrazine reacts with β-dicarbonyl compounds under reflux or microwave irradiation to form the pyrazole core, followed by functional group modifications.

Specific Synthetic Routes

Pyrazole Ring Formation via Hydrazine Condensation

- Starting from 3-oxopentanoate derivatives or β-diketones, reaction with hydrazine hydrate under reflux in methanol or ethanol yields the 3,5-dimethylpyrazole ring.

- The amino group at position 4 can be introduced by using substituted hydrazine derivatives or via post-synthetic modification.

Esterification and N-1 Substitution

- The methyl propanoate group is introduced either by reacting the pyrazole intermediate with methyl 2-bromopropanoate or by using methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate as a coupling partner in palladium-catalyzed cross-coupling reactions.

- Alkylation at the N-1 position of the pyrazole ring is commonly achieved by nucleophilic substitution using alkyl halides in the presence of bases like sodium carbonate in acetone under reflux conditions.

Advanced Coupling Techniques

- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to synthesize complex pyrazole derivatives with ester groups, indicating the feasibility of mild and efficient synthesis of related compounds.

- Microwave-assisted synthesis accelerates the pyrazole ring formation and coupling steps, improving yields and reducing reaction times.

Data Table: Comparative Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at the Pyrazole 4-Position

- 4-Amino derivative (target compound): Electronic effects: The amino group (-NH₂) is strongly electron-donating, enhancing the pyrazole ring’s nucleophilicity. This facilitates reactions such as acylation or alkylation. Solubility: The -NH₂ group promotes hydrogen bonding, increasing solubility in polar solvents compared to chloro or formyl analogs. Applications: Amino-substituted pyrazoles are common pharmacophores in drug discovery (e.g., antiviral or anticancer agents) due to their ability to interact with biological targets .

- 4-Chloro derivative (Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, ): Molecular weight: 216.66 g/mol (C₉H₁₃ClN₂O₂). Reactivity: The chloro group (-Cl) is electron-withdrawing and serves as a leaving group, enabling substitution reactions (e.g., amination to yield the target compound). Applications: Used as a versatile lab scaffold, though its discontinued commercial status () suggests challenges in stability or handling .

- 4-Formyl derivative (Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, ): Reactivity: The formyl group (-CHO) is electrophilic, enabling condensation reactions (e.g., hydrazone formation). Synthesis: Produced via Vilsmeier–Haack formylation of methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate under POCl₃/DMF conditions .

Variations in the Propanoate Chain

- Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (): Structure: Features a methylamino group (-NHCH₃) at the β-position instead of an ester. Molecular weight: ~211 g/mol (C₁₀H₁₇N₃O₂).

Comparative Data Table

*Calculated based on C₉H₁₅N₃O₂.

†Estimated from C₁₀H₁₄N₂O₃.

Research Findings and Implications

- Synthetic Flexibility : highlights the adaptability of pyrazole-carboxaldehydes in generating diverse derivatives, suggesting the target compound could be synthesized via analogous amination or reduction steps .

- Coordination Chemistry: While focuses on pyrazole-based ligands for Co(II) complexes, the amino group in the target compound may enable unique metal-binding modes, though this remains unexplored .

- Stability Considerations: The discontinued status of chloro and methylamino analogs () underscores the importance of substituent selection for commercial viability. The amino derivative’s enhanced solubility may improve formulation in drug development .

Biological Activity

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrazole ring with amino and methyl substituents, contributing to its biological profile. It can be synthesized through various methods, including:

- Condensation Reactions : The reaction between (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methanol and propanoic acid derivatives under acidic conditions.

- Nucleophilic Substitution : Utilizing reagents like KOH in DMSO to facilitate the formation of the desired product.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

| Compound | Target Bacteria | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Example A | E. coli | 40 | 65 |

| Example B | Staphylococcus aureus | 40 | 70 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by up to 93% at specific concentrations . This suggests a potential application in treating inflammatory diseases.

Case Studies

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Among them, a derivative similar to methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate showed promising results with significant inhibition of TNF-α production .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various pyrazole compounds against multiple pathogens. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and esterification. Key steps include:

- Cyclization : Formation of the pyrazole ring via hydrazine hydrate and diketone intermediates under controlled pH (6–7) and temperature (60–80°C) .

- Esterification : Methylation of the propanoic acid precursor using methanol and catalytic sulfuric acid .

- Optimization : Reaction yield and purity depend on solvent choice (e.g., ethanol for solubility), temperature gradients, and stoichiometric ratios of reagents. Continuous flow reactors may enhance scalability .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR Spectroscopy : and NMR to verify the pyrazole ring (δ 6.8–7.2 ppm for pyrazole protons) and ester group (δ 3.6–3.8 ppm for methoxy) .

- X-ray Crystallography : For definitive confirmation of the 3D structure, as demonstrated in related pyrazole derivatives (e.g., bond angles and torsional strain analysis) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (theoretical: ~225 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental handling?

Critical properties include:

| Property | Data | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Solubility | Polar organic solvents (DMF, DMSO) | |

| Stability | Stable under inert atmospheres; sensitive to strong acids/bases |

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?

The pyrazole and amino groups enable potential binding to enzymes or receptors. Methodologies include:

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein interactions .

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation : HPLC (>98% purity) and elemental analysis to rule out synthetic byproducts .

- Standardized Assays : Replicate experiments under controlled conditions (pH 7.4, 37°C) with positive/negative controls .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-(4-amino-pyrazolyl)propanoic acid derivatives) to identify trends .

Q. What advanced techniques are recommended for studying degradation pathways or metabolite identification?

- LC-MS/MS : Track degradation products under stress conditions (e.g., UV exposure, oxidative environments) .

- Isotopic Labeling : Use -labeled methyl groups to trace metabolic fate in in vitro models .

- DFT Calculations : Predict reactive sites for oxidative cleavage or hydrolysis .

Methodological Design Considerations

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR)?

- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl groups) and compare bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., amino group for hydrogen bonding) using 3D-QSAR models .

- High-Throughput Screening (HTS) : Test against diverse target libraries to uncover off-target effects .

Q. What computational tools are most effective for predicting physicochemical or ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.